5-(4-Aminophenoxy)-3-chloropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(5-chloropyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C11H9ClN2O/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H,13H2 |
InChI Key |
CWQRKGHVWXNTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformational Studies of 5 4 Aminophenoxy 3 Chloropyridine Analogues
Nucleophilic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring in 5-(4-Aminophenoxy)-3-chloropyridine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, primarily at the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, making the chloro group a viable leaving group.
Amination Reactions
The chlorine atom at the 3-position of the pyridine ring can be displaced by various amines to furnish aminopyridine derivatives. These reactions are typically performed under thermal conditions, often with the assistance of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and the nature of the incoming amine play a significant role in the reaction's efficiency. For instance, reactions with aliphatic and benzylic amines can proceed under weakly basic or thermal conditions. In some cases, acid catalysis can promote the amination of less reactive chloropyridines by enhancing the electrophilicity of the pyridine ring. However, care must be taken as strong acidic conditions can lead to the protonation of the amine nucleophile, rendering it inactive.
A study on related chloropyridines demonstrated that amination can be achieved using aqueous ammonia (B1221849) in the presence of a copper catalyst at elevated temperatures. Microwave-assisted amination has also emerged as a powerful technique, significantly reducing reaction times compared to conventional heating. For example, the direct amination of a 3-chloro-4-iodopyridine (B48283) derivative was achieved in high yield using aqueous ammonia, a copper(I) iodide catalyst, and L-proline under microwave irradiation.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) |
| 3-chloro-4-iodopyridine | aq. NH₃ | CuI, L-proline | - | Microwave, 150°C, 20 min | 4-amino-3-chloropyridine | 89 |
| 2,4,5-trichloropyrimidine | pyrrolidine | KOH | H₂O/HPMC | Room Temp, 20 min | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | - |
This table presents data for analogous amination reactions on related chloropyridine and chloropyrimidine systems to illustrate typical conditions.
Ether and Thioether Formation
The chloro group on the pyridine core can also be substituted by alkoxides and thiolates to form the corresponding ethers and thioethers. These reactions generally proceed via a Williamson-like ether synthesis mechanism, where a deprotonated alcohol or thiol acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic species in situ. Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed.
For instance, the reaction of a chloropyrimidine with sodium phenoxide or sodium thiophenoxide leads to the formation of the corresponding phenoxy or thiophenoxy derivatives. jocpr.com The reactivity of the chloro group is influenced by the electronic properties of the pyridine ring and the nature of the nucleophile.
| Reactant 1 | Nucleophile | Base | Solvent | Product |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | - | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | - | - | Ethyl 4-thiophenoxy-2-methylthiopyrimidine-5-carboxylate |
This table illustrates ether and thioether formation on a related chloropyrimidine system.
Reactions Involving the Aminophenoxy Moiety
The aminophenoxy portion of the molecule provides another site for chemical modification, specifically at the primary amino group. This group can readily undergo reactions such as urea (B33335) bond formation, acylation, and sulfonylation.
Urea Bond Formation
The primary amino group of this compound is a nucleophile that can react with isocyanates or their synthetic equivalents to form urea derivatives. This is a common and efficient method for elaborating the structure of amine-containing compounds. The reaction of an amine with an isocyanate is typically fast and proceeds without the need for a catalyst, often in aprotic solvents like dichloromethane (B109758) (DCM) or THF.
Alternatively, urea formation can be achieved by reacting the amine with a carbamate, such as a phenyl carbamate, or by using coupling reagents like carbonyldiimidazole (CDI) or triphosgene. nih.gov When using CDI, the amine is typically added to a pre-formed imidazolide (B1226674) intermediate. In the case of triphosgene, which serves as a safer alternative to gaseous phosgene, careful control of the reaction conditions is necessary to avoid the formation of symmetrical urea byproducts. A study on the synthesis of chloropicolinate urea derivatives involved the coupling of an aminophenyl-chloropyridine scaffold with various isocyanates to afford the corresponding urea compounds in good yields. nih.gov
| Amine | Isocyanate/Reagent | Solvent | Conditions | Product Type |
| Primary Amine | Phenyl isocyanate | DCM | Room Temperature | N,N'-disubstituted urea |
| Primary Amine | Carbonyldiimidazole (CDI) | THF | Room Temperature | N,N'-disubstituted urea |
| Primary Amine | Triphosgene | DCM | 0°C to Room Temp | N,N'-disubstituted urea |
This table presents general conditions for urea bond formation involving primary amines.
Acylation and Sulfonylation Reactions
The primary amino group can also be readily acylated or sulfonylated. Acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, yielding a sulfonamide. These reactions are fundamental in modifying the electronic and lipophilic properties of the molecule. In the synthesis of chloropicolinate amide derivatives, a related aminophenyl-chloropyridine was coupled with various acid chlorides to produce a library of amide compounds. nih.gov
| Amine | Acylating/Sulfonylating Agent | Base | Solvent | Product Type |
| Primary Amine | Acetyl chloride | Triethylamine | DCM | Amide |
| Primary Amine | Benzenesulfonyl chloride | Pyridine | THF | Sulfonamide |
This table outlines general conditions for acylation and sulfonylation of primary amines.
Cyclization and Annulation Reactions
The strategic placement of reactive functional groups in this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions are powerful tools for building molecular complexity.
For example, derivatives of 5-aminopyrazoles, which share the feature of a reactive amino group on a heterocyclic core, undergo cyclization with β-ketoesters or enamines to form fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.gov In a related context, intramolecular SNAr reactions can occur where a nucleophilic group within a side chain displaces the chloro substituent on the pyridine ring, leading to the formation of a new fused ring. The feasibility and outcome of such cyclizations are highly dependent on the length and nature of the linking chain, which dictates the stability of the transition state and the resulting ring size. For instance, intramolecular cyclization leading to a six-membered ring is often favored over the formation of a seven-membered ring. cornell.edu
Furthermore, cascade reactions involving an initial amination followed by a cyclization step have been reported for the synthesis of complex iminosugars from iodo-aldoses. nih.gov While not directly involving this compound, these examples highlight the potential for designing derivatives of the title compound that can undergo similar transformative cyclizations to generate novel polycyclic architectures.
Formation of Heterocyclic Ring Systems (e.g., Thiazolidinones, Imidazopyridines)
The primary amino group on the phenoxy moiety of this compound serves as a key functional handle for the construction of various heterocyclic rings. The formation of thiazolidinones and imidazopyridines are prominent examples of such transformations.
Thiazolidinones:
The synthesis of 4-thiazolidinone (B1220212) derivatives is a common strategy in medicinal chemistry. nih.govnih.govresearchgate.net Generally, this involves the condensation of a primary amine with a carbonyl compound and a mercapto-containing carboxylic acid. In the context of this compound analogues, the amino group can react with an appropriate aldehyde to form a Schiff base (imine). Subsequent cyclization with a thioglycolic acid derivative yields the 4-thiazolidinone ring. nih.govut.ac.ir This multicomponent reaction is often carried out in a one-pot synthesis. nih.gov
A representative reaction scheme for the formation of a thiazolidinone derivative from an aminophenoxy pyridine analogue is depicted below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound Analogue | Aldehyde (R-CHO) | Thioglycolic Acid | 2-Aryl-3-(4-((3-chloropyridin-5-yl)oxy)phenyl)thiazolidin-4-one |
This reaction pathway allows for the introduction of molecular diversity at the C-2 position of the thiazolidinone ring through the selection of different aldehydes.
Imidazopyridines:
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems, where a molecule containing two reactive functional groups is induced to react with itself to form a ring. In the case of derivatives of this compound, the presence of the chloro group on the pyridine ring and a nucleophilic group on a side chain attached to the amino group can facilitate intramolecular cyclization.
For instance, if the amino group is acylated with a reagent that introduces a nucleophile, this nucleophile can then displace the chloro group on the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov The feasibility and outcome of such cyclizations are dependent on the nature of the linker between the nucleophile and the pyridine ring, as well as the reaction conditions. nih.gov These pathways can lead to the formation of various fused ring systems, expanding the chemical space accessible from this starting material.
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov
C-H Fluorination Applications
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. Late-stage C-H fluorination has emerged as a powerful tool for this purpose. acs.org For complex molecules containing pyridine rings, direct C-H fluorination can be achieved using various fluorinating agents. acs.org
In the context of this compound analogues, the pyridine ring presents C-H bonds that could potentially be targeted for fluorination. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the existing substituents. This strategy could provide access to novel fluorinated analogues with potentially enhanced biological activity.
Selective Derivatization in Complex Molecular Systems
The selective modification of one reactive site in a molecule that contains multiple functional groups is a common challenge in organic synthesis. For this compound and its derivatives, selective derivatization could involve targeting the amino group, the pyridine nitrogen, or the C-H bonds of the aromatic rings.
For example, the amino group can be selectively acylated, alkylated, or used in the formation of other functional groups, provided that the reaction conditions are mild enough not to affect other parts of the molecule. Similarly, the pyridine nitrogen can be quaternized or oxidized. The choice of reagents and reaction conditions is critical to achieving the desired selectivity. Such selective derivatization strategies are essential for systematically exploring the chemical space around this scaffold and for optimizing the properties of lead compounds in drug discovery programs.
Advanced Spectroscopic and Structural Characterization of 5 4 Aminophenoxy 3 Chloropyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 5-(4-Aminophenoxy)-3-chloropyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the covalent framework can be constructed.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on both the chloropyridine and aminophenoxy rings.
The protons of the 3-chloropyridine (B48278) ring are anticipated to appear in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. For instance, in a related compound, 3-chloropyridine, the proton signals are observed at chemical shifts (δ) of approximately 8.79, 8.68, 7.99, and 7.57 ppm in a DMSO-d6 solvent. chemicalbook.com
The protons on the 4-aminophenoxy group will also resonate in the aromatic region, typically as two distinct sets of doublets due to the para-substitution pattern. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. In a comparable structure, 4-aminophenol (B1666318), the aromatic protons appear as a characteristic AA'BB' system. The protons of the 4-aminophenyl group in 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, for example, show aromatic proton signals between 7.01 and 8.89 ppm, with the amino proton signal at 5.58 ppm. researchgate.net
The ether linkage connecting the two aromatic rings will influence the chemical shifts of the adjacent protons, causing slight shifts compared to the parent aniline (B41778) and pyridine (B92270) compounds. The specific coupling constants (J-values) between adjacent protons would further help in assigning the signals to their respective positions on the rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H2 | 8.2 - 8.4 | d | ~2.5 |
| Pyridine-H4 | 7.4 - 7.6 | dd | ~8.5, 2.5 |
| Pyridine-H6 | 8.1 - 8.3 | d | ~1.5 |
| Phenoxy-H2', H6' | 6.9 - 7.1 | d | ~8.8 |
| Phenoxy-H3', H5' | 6.6 - 6.8 | d | ~8.8 |
| NH₂ | 3.5 - 5.0 | br s | - |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR Investigations
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the 3-chloropyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituent. For 3-chloropyridine itself, carbon signals are found in the aromatic region. nih.gov Similarly, the carbons of the 4-aminophenoxy moiety will have their own characteristic resonances. The carbon attached to the oxygen (C-5 of the pyridine ring and C-1' of the phenoxy ring) and the carbon attached to the chlorine (C-3 of the pyridine ring) are expected to be significantly affected. The carbon attached to the amino group (C-4' of the phenoxy ring) will also show a characteristic chemical shift. For comparison, the carbon signals for 4-aminopyridine (B3432731) appear at specific resonances that help in identifying the substitution pattern. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 140 - 145 |
| Pyridine-C3 | 130 - 135 |
| Pyridine-C4 | 125 - 130 |
| Pyridine-C5 | 150 - 155 |
| Pyridine-C6 | 145 - 150 |
| Phenoxy-C1' | 148 - 153 |
| Phenoxy-C2', C6' | 120 - 125 |
| Phenoxy-C3', C5' | 115 - 120 |
| Phenoxy-C4' | 140 - 145 |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Deuterium (B1214612) Labeling for Mechanistic Elucidation
Deuterium (²H) labeling is a powerful technique used in conjunction with NMR to trace reaction pathways and elucidate reaction mechanisms. researchgate.net By selectively replacing specific hydrogen atoms with deuterium, researchers can follow the fate of these atoms during a chemical transformation. The replacement of hydrogen with deuterium minimally alters the chemical properties of a molecule but creates a significant kinetic isotope effect. researchgate.net
In the context of this compound and its derivatives, deuterium labeling could be employed to:
Study Reaction Mechanisms: For reactions involving the synthesis or further functionalization of the molecule, deuterium labels can help determine which C-H bonds are broken or formed, providing insight into the transition states and intermediates.
Trace Metabolic Pathways: If the compound or its derivatives are investigated for biological activity, deuterium labeling can help in tracking their metabolic fate within an organism. rsc.org
Aid in Spectral Assignment: Selective deuteration of a specific proton position would lead to the disappearance of its corresponding signal in the ¹H NMR spectrum, which can be a definitive method for assigning complex or overlapping signals.
For example, if a derivative of this compound undergoes a reaction at one of the aromatic rings, selectively deuterating that ring beforehand would allow for the unambiguous determination of the reaction site by subsequent NMR analysis.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS) Applications
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. chemicalbook.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, intact molecular ions are released into the gas phase for analysis by the mass spectrometer. chemicalbook.com
For this compound, ESI-MS would typically be performed in positive ion mode, where the basic nitrogen atom of the pyridine ring or the amino group can be readily protonated to form the [M+H]⁺ ion. This allows for the sensitive detection and accurate mass measurement of the parent molecule. ESI can be coupled with liquid chromatography (LC) to separate complex mixtures of derivatives or reaction byproducts before they enter the mass spectrometer, a technique known as LC-ESI-MS. uobabylon.edu.iqchemicalbook.com
Molecular Weight and Empirical Formula Confirmation
One of the primary applications of mass spectrometry is the precise determination of a compound's molecular weight. For this compound (C₁₁H₉ClN₂O), the expected monoisotopic mass can be calculated with high precision.
High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the ion, thus confirming the empirical formula. rsc.org For example, by comparing the experimentally measured exact mass of the [M+H]⁺ ion to the calculated exact mass for C₁₁H₁₀ClN₂O⁺, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isobaric compounds.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₁₁H₉ClN₂O | - |
| Calculated Monoisotopic Mass | 220.0403 Da | - |
| Expected [M+H]⁺ ion (monoisotopic) | 221.0481 Da | ESI-HRMS |
| Expected [M+Na]⁺ ion (monoisotopic) | 243.0301 Da | ESI-HRMS |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of chemical compounds. IR spectroscopy is primarily used to identify functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional group it is part of. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.
Based on data for related compounds, such as 3-chloropyridine and aromatic amines, the expected IR absorption regions for this compound would include:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl and pyridine rings, and the C=N bond in the pyridine ring, would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: The diaryl ether linkage (Ar-O-Ar) would show characteristic asymmetric and symmetric stretching bands. The strong, asymmetric C-O-C stretch is typically found in the 1200-1270 cm⁻¹ range.
C-N Stretching: The aromatic carbon-nitrogen bond stretching vibration is expected in the 1250-1360 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹. The exact position would be influenced by its position on the pyridine ring.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Pyridine & Phenyl Rings | C=C and C=N Stretch | 1400 - 1600 |
| Diaryl Ether | C-O-C Asymmetric Stretch | 1200 - 1270 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
This table is predictive and based on characteristic values for the functional groups present in the molecule.
Ultraviolet-Visible spectroscopy analyzes the electronic transitions that occur when a molecule absorbs UV or visible light. These transitions involve the promotion of electrons from lower energy molecular orbitals (like π or n orbitals) to higher energy antibonding orbitals (π*). The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show absorptions characteristic of its aromatic systems.
The electronic spectrum would likely be a composite of the transitions associated with the chloropyridine and aminophenoxy chromophores. Key expected transitions include:
π → π Transitions:* These high-energy transitions are characteristic of the aromatic rings (pyridine and benzene). They typically result in strong absorption bands, often observed below 300 nm. The extended conjugation across the ether linkage could lead to a bathochromic (red) shift compared to the individual chromophores.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amine, the nitrogen of the pyridine ring, or the oxygen of the ether) to a π* antibonding orbital. These are typically weaker than π → π* transitions and can sometimes be obscured by them.
While specific λₘₐₓ values are not available, data for related molecules like 4-aminopyridine show UV absorption maxima. nih.gov Similarly, chloropyridine derivatives also have characteristic UV spectra. researchgate.net The combination of these structural features in this compound would likely result in a complex spectrum with multiple absorption bands.
X-ray Crystallography and Supramolecular Chemistry
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the atoms can be determined. semanticscholar.orgnih.gov This analysis would confirm the connectivity of the atoms and reveal the precise molecular geometry, including the dihedral angle between the phenyl and pyridine rings, which is a key conformational feature.
The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonds: the primary amine group (-NH₂) as a hydrogen bond donor and the pyridine nitrogen, ether oxygen, and potentially the chlorine atom as hydrogen bond acceptors. The analysis of the crystal structure would reveal the specific hydrogen bonding interactions that stabilize the crystal packing. nih.gov
Potential hydrogen bonds include:
N-H···N: An intermolecular hydrogen bond between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. This is a common and relatively strong interaction in pyridine derivatives.
N-H···O: A hydrogen bond from the amino group to the ether oxygen of another molecule.
N-H···Cl: A weaker hydrogen bond may form between the amino group and the chlorine atom.
These interactions are crucial in directing the self-assembly of the molecules into a stable, three-dimensional architecture.
π-π Stacking: The aromatic pyridine and phenyl rings can interact through π-π stacking, where the rings are arranged in either a face-to-face or offset fashion. These interactions are significant in the crystal engineering of aromatic compounds.
Halogen Bonding: The chlorine atom on the pyridine ring could act as a halogen bond donor, interacting with a Lewis basic site on an adjacent molecule.
The interplay of these various intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point and solubility. The analysis of these motifs provides insight into the principles of molecular recognition and self-assembly for this class of compounds.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-chloropyridine |
Q & A
Q. What methodologies assess structure-activity relationships (SAR) for biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the 5-position). Test in enzyme inhibition assays (e.g., kinase panels) and correlate activity trends with Hammett σ values or steric parameters (Taft’s Es) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
